4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole
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Overview
Description
4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole is an organic compound that belongs to the class of oxazoles. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of a benzyloxy group and a phenyl group in its structure makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(benzyloxy)benzaldehyde with methyl isocyanate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate undergoes cyclization to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The oxazole ring can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the phenyl ring.
Scientific Research Applications
4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole involves its interaction with specific molecular targets. The benzyloxy group can interact with enzymes or receptors, modulating their activity. The oxazole ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity. Pathways involved may include inhibition of specific enzymes or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenylacetic acid: Shares the benzyloxyphenyl group but differs in the presence of an acetic acid moiety.
4-(Benzyloxy)phenol: Similar structure but lacks the oxazole ring.
4-(4-Benzyloxy-3-methoxy-benzylidene)-2-phenyl-4H-oxazol-5-one: Contains a similar oxazole ring but with additional substituents.
Uniqueness
4-[4-(Benzyloxy)phenyl]-5-methyl-1,3-oxazole is unique due to the combination of the benzyloxy group and the oxazole ring, which imparts specific chemical and biological properties
Properties
CAS No. |
62437-05-2 |
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Molecular Formula |
C17H15NO2 |
Molecular Weight |
265.31 g/mol |
IUPAC Name |
5-methyl-4-(4-phenylmethoxyphenyl)-1,3-oxazole |
InChI |
InChI=1S/C17H15NO2/c1-13-17(18-12-20-13)15-7-9-16(10-8-15)19-11-14-5-3-2-4-6-14/h2-10,12H,11H2,1H3 |
InChI Key |
OGEWAXYGOBZNHP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CO1)C2=CC=C(C=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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